17:0-22:4 PE-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C44H80NO8P |

|---|---|

分子量 |

787.1 g/mol |

IUPAC名 |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

InChI |

InChI=1S/C44H80NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45)40-50-43(46)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,25,27,42H,3-10,12,14-16,18,20,23-24,26,28-41,45H2,1-2H3,(H,48,49)/b13-11-,19-17-,22-21-,27-25-/t42-/m1/s1/i40D2,41D2,42D |

InChIキー |

CECLOFYFVPZDIU-ZOQRLARASA-N |

異性体SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to 17:0-22:4 PE-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17:0-22:4 PE-d5, a deuterated phosphatidylethanolamine (B1630911), detailing its chemical properties, its critical role as an internal standard in mass spectrometry-based lipidomics, and general experimental protocols for its application.

Core Concepts and Chemical Identity

This compound is a synthetic, stable isotope-labeled version of the naturally occurring phosphatidylethanolamine (PE), 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine. The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium. This mass shift allows it to be distinguished from its endogenous, non-labeled counterpart by a mass spectrometer, which is the fundamental principle behind its use as an internal standard.[1]

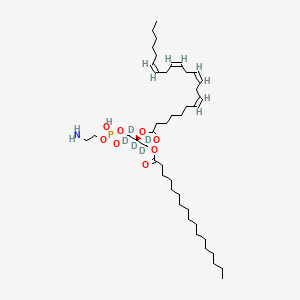

Chemical Structure:

-

Systematic Name: 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine

-

Common Synonyms: PE(17:0/22:4)-d5

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₄H₇₅D₅NO₈P | [2] |

| Molecular Weight | 787.11 g/mol | |

| CAS Number | 2342575-44-2 | |

| Purity | >99% | Avanti Polar Lipids |

| Form | Solution (typically in 1:1 Dichloromethane:Methanol) | [2] |

| Storage Temperature | -20°C |

Table 2: Mass Spectrometry Data for this compound

| Ion Type | Exact Mass (m/z) | Reference |

| [M-H]⁻ | 785.5863 | [3] |

| [M+H]⁺ | 787.6008 | [3] |

Application in Quantitative Lipidomics

The primary and most critical application of this compound is its use as an internal standard in quantitative lipidomics workflows.[1] The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled compound, like this compound, to a biological sample at the beginning of the experimental procedure.

Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency, ionization response, and potential for sample loss throughout the entire analytical process. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved.

Advantages of using this compound as an internal standard:

-

Correction for Sample Loss: Compensates for analyte loss during sample preparation and extraction.

-

Correction for Matrix Effects: Accounts for variations in ionization efficiency caused by other molecules in the sample matrix.

-

Improved Accuracy and Precision: Enables reliable quantification of the corresponding endogenous PE species.

Experimental Protocols and Methodologies

While specific protocols may vary depending on the sample type and analytical instrumentation, the following outlines a general workflow for the use of this compound in a lipidomics experiment.

Lipid Extraction

A common method for extracting lipids from biological samples is the Folch or Bligh & Dyer method.

Protocol: Modified Folch Extraction

-

Sample Preparation: Homogenize the biological sample (e.g., tissue, cell pellet, plasma) in a suitable solvent.

-

Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) to the homogenate. The concentration will depend on the expected concentration of the endogenous analyte and the sensitivity of the mass spectrometer. For commercial mixtures like UltimateSPLASH™ ONE, which contains this compound, the target concentration is 25 µg/mL in the supplied solution.[4]

-

Solvent Addition: Add chloroform (B151607) and methanol (B129727) to the sample in a ratio that results in a single-phase system (typically 2:1 v/v chloroform:methanol).

-

Phase Separation: Add water or a saline solution to induce phase separation.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the liquid chromatography system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Reversed-phase liquid chromatography is commonly used to separate different lipid species prior to their introduction into the mass spectrometer.

Typical LC-MS/MS Parameters:

-

Column: A C18 or C30 reversed-phase column is often employed.

-

Mobile Phases: Typically consist of a gradient of acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

Ionization Mode: Phosphatidylethanolamines can be detected in both positive and negative ion modes.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is a common scan mode for targeted quantification. In this mode, the mass spectrometer is set to detect a specific precursor ion (Q1) and a specific product ion (Q3) for both the endogenous lipid and the deuterated internal standard.

Biological Context of the Parent Molecule

Phosphatidylethanolamines are a major class of phospholipids (B1166683) found in biological membranes, playing crucial roles in:

-

Membrane Structure and Fluidity: The size and shape of the ethanolamine (B43304) headgroup influence membrane curvature and fluidity.[7]

-

Cell Signaling: PEs can act as precursors for other signaling lipids.

-

Protein Function: They can act as lipid chaperones, assisting in the proper folding and function of membrane proteins.

-

Autophagy: PEs are involved in the formation of autophagosomes.[7]

The specific combination of a saturated odd-chain fatty acid (heptadecanoic acid, 17:0) and a polyunsaturated fatty acid (docosatetraenoic acid, 22:4) in the parent molecule is less common than even-chained PEs. The presence of odd-chain fatty acids in biological systems can have various origins, including dietary sources and microbial metabolism.

Visualizations

Experimental Workflow

Caption: General workflow for quantitative lipidomics using this compound as an internal standard.

Phosphatidylethanolamine Synthesis Pathways

Caption: Major biosynthetic pathways of phosphatidylethanolamine (PE) in mammalian cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. SPLASH Brochure [online.flippingbook.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. uab.edu [uab.edu]

- 6. lcms.cz [lcms.cz]

- 7. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 17:0-22:4 PE-d5: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylethanolamine (B1630911), 17:0-22:4 PE-d5. It covers its chemical structure, physicochemical properties, and key applications in research, with a focus on its use as an internal standard in mass spectrometry-based lipidomics. This document also outlines general experimental approaches for its analysis and discusses the biological significance of the non-deuterated parent molecule in cellular signaling pathways.

Chemical Structure and Identification

This compound, also known as 1-(heptadecanoyl)-2-(docosahexaenoyl)-sn-glycero-3-phosphoethanolamine-d5, is a deuterated lipid belonging to the phosphatidylethanolamine (PE) class. The "d5" designation indicates the presence of five deuterium (B1214612) atoms on the glycerol (B35011) backbone, which provides a distinct mass shift for use in mass spectrometry.

The structure consists of a glycerol backbone esterified at the sn-1 position with heptadecanoic acid (17:0), a saturated fatty acid, and at the sn-2 position with docosahexaenoic acid (DHA or 22:6), a polyunsaturated omega-3 fatty acid. The phosphoethanolamine headgroup is attached at the sn-3 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | 1-(heptadecanoyl)-2-(docosahexaenoyl)-sn-glycero-3-phosphoethanolamine-d5 |

| Synonyms | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine[1] |

| Molecular Formula | C₄₄H₇₅D₅NO₈P[1] |

| CAS Number | 2342575-44-2 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 787.11 g/mol |

| Exact Mass | 786.59 g/mol [1] |

| Purity | >99% |

| Appearance | Typically supplied as a solution in a suitable solvent (e.g., chloroform (B151607) or ethanol) |

| Storage Conditions | -20°C |

Experimental Protocols

General Synthesis of Deuterated Phosphatidylethanolamines

The synthesis of deuterated phospholipids (B1166683) like this compound is a multi-step process that is not routinely performed in non-specialized laboratories. Commercial suppliers typically employ a combination of chemical and enzymatic methods. A general plausible workflow is outlined below.

Caption: General workflow for the chemical synthesis of this compound.

The synthesis of phosphatidylethanolamine can also be achieved under conditions presumed to have existed on the primitive Earth, involving the heating of a mixture of phosphatidic acid, ethanolamine, and cyanamide.[2] In biological systems, phosphatidylethanolamine is synthesized via two primary routes: the CDP-ethanolamine pathway (Kennedy pathway) and the phosphatidylserine (B164497) decarboxylase pathway.[3][4][5][6]

Analysis by Mass Spectrometry

This compound is primarily used as an internal standard for the quantification of other phosphatidylethanolamines in complex biological samples by mass spectrometry (MS).

Sample Preparation:

-

Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, cells, tissue homogenates) using a suitable solvent system, such as the Folch or Bligh-Dyer methods.

-

Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction to account for sample loss during preparation and for variations in ionization efficiency.

LC-MS/MS Analysis:

-

Chromatography: Reverse-phase liquid chromatography (RPLC) is commonly used to separate different lipid species based on their hydrophobicity.

-

Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization method. The analysis is typically performed in positive ion mode, where PE species are detected as protonated molecules [M+H]⁺.

-

Quantification: Quantification is achieved by comparing the peak area of the endogenous PE species with the peak area of the this compound internal standard.

A recent study successfully annotated the MS/MS spectrum of the protonated form of a similar deuterated standard, PC-d5 17:0/22:4(7,10,13,16).[7]

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and purity of this compound. The deuterium labeling on the glycerol backbone simplifies the ¹H NMR spectrum in that region, allowing for clearer analysis of the fatty acid and headgroup signals.

Role in Cellular Signaling

While this compound is a synthetic molecule used for analytical purposes, its non-deuterated counterpart, particularly the presence of the docosahexaenoic acid (DHA) moiety, plays a significant role in various cellular signaling pathways.

DHA, an omega-3 fatty acid, is highly enriched in the phospholipids of neuronal membranes, especially in phosphatidylethanolamine.[8] It is crucial for neuronal survival and function. DHA-containing phospholipids influence the properties of lipid rafts, which are specialized membrane microdomains involved in signal transduction.

One key pathway involves the modulation of G protein-coupled receptor (GPCR) signaling. Studies have shown that DHA-containing phospholipids enhance the function of visual transduction pathways, a classic GPCR system.[9][10] DHA promotes the formation of the active state of rhodopsin (metarhodopsin II) and facilitates its coupling to the G protein transducin.[9][10]

Furthermore, PE containing DHA has been shown to enhance the differentiation of HL-60 cells by regulating the expression of the proto-oncogenes c-jun and c-myc.[11]

Caption: Simplified signaling pathway involving DHA-containing phosphatidylethanolamine.

Conclusion

This compound is a valuable tool for researchers in the field of lipidomics, enabling accurate quantification of phosphatidylethanolamines in complex biological systems. Its well-defined structure and high purity make it an excellent internal standard for mass spectrometry-based analyses. Understanding the biological roles of its non-deuterated counterpart, particularly the influence of the DHA moiety on cellular signaling, provides a strong rationale for its use in studies investigating lipid metabolism and its impact on health and disease. This technical guide serves as a foundational resource for the effective application of this compound in scientific research and drug development.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Synthesis of phosphatidylethanolamine under possible primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of phosphatidylethanolamine and ethanolamine plasmalogen by the CDP-ethanolamine and decarboxylase pathways in rat heart, kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Synthesis of PE [reactome.org]

- 7. biorxiv.org [biorxiv.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. The role of docosahexaenoic acid containing phospholipids in modulating G protein-coupled signaling pathways: visual transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.pdx.edu [web.pdx.edu]

- 11. Docosahexaenoic acid-containing phosphatidylethanolamine enhances HL-60 cell differentiation by regulation of c-jun and c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 for Advanced Lipidomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is fundamental to understanding complex biological processes and for the discovery and development of novel therapeutics. 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (PE(17:0/22:4)-d5) is a high-purity, deuterated synthetic phospholipid that serves as an indispensable internal standard for the quantification of its endogenous counterpart, PE(17:0/22:4), and other related phosphatidylethanolamine (B1630911) species by mass spectrometry.

This technical guide provides a comprehensive overview of PE(17:0/22:4)-d5, including its chemical properties, its application in quantitative lipidomics, detailed experimental protocols, and the biological significance of phosphatidylethanolamines containing polyunsaturated fatty acids.

Chemical and Physical Properties

The essential properties of 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 are summarized in the table below.

| Property | Value |

| Systematic Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 |

| Common Abbreviation | PE(17:0/22:4)-d5 |

| Molecular Formula | C₄₄H₇₅D₅NO₈P |

| Formula Weight | 787.13 g/mol |

| Exact Mass | 786.59 Da |

| Physical State | Solid |

| Purity | >99% |

| Storage Temperature | -20°C |

Biological Significance of Phosphatidylethanolamines with Docosatetraenoic Acid

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes, particularly enriched in the inner leaflet.[1] PEs are involved in a variety of cellular processes, including membrane fusion, cell division, and autophagy.[2] The fatty acid composition of PEs significantly influences their biological function.

The docosatetraenoic acid (DTA; 22:4) found in the endogenous counterpart of the topic compound is a long-chain polyunsaturated fatty acid (PUFA). PEs containing PUFAs like DTA are crucial for maintaining membrane fluidity and are highly abundant in neuronal tissues, including the brain.[3][4] In the brain, these lipids play a critical role in neurotransmission, synaptogenesis, and neurogenesis.[3] Alterations in the levels of PUFA-containing phospholipids have been associated with neurodegenerative diseases and other pathological conditions.[5] Therefore, the accurate quantification of specific PE species like PE(17:0/22:4) is of significant interest in neuroscience and drug development for neurological disorders.

Quantitative Lipidomics using PE(17:0/22:4)-d5

The gold standard for quantitative lipidomics is isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards.[6] PE(17:0/22:4)-d5 is chemically identical to its endogenous counterpart but has a higher mass due to the deuterium (B1214612) atoms, allowing for its distinct detection by a mass spectrometer.[6]

By adding a known amount of PE(17:0/22:4)-d5 to a biological sample at the beginning of the sample preparation process, any variability introduced during extraction, derivatization, and analysis can be normalized.[7] This approach significantly improves the accuracy and precision of quantification.[6]

While specific performance data for PE(17:0/22:4)-d5 is not extensively published in isolation, it is often included in commercially available internal standard mixes. Studies using these mixes report good recovery and reproducibility for the overall lipid classes. For instance, in lipid extraction from human plasma, the recovery of deuterated internal standards, including various PEs, generally falls within an acceptable range, although matrix effects can be observed.[8]

Experimental Protocols

A detailed protocol for the quantification of phosphatidylethanolamines in human plasma using a deuterated internal standard like PE(17:0/22:4)-d5 is provided below. This protocol is based on a modified Folch extraction method followed by LC-MS/MS analysis.

Sample Preparation (Modified Folch Extraction)[9][10][11]

-

Thawing: Thaw frozen human plasma samples on ice.

-

Aliquoting: In a clean glass tube, add 50 µL of plasma.

-

Internal Standard Spiking: Add a known amount of PE(17:0/22:4)-d5 (typically from a stock solution in an organic solvent) to each plasma sample. The final concentration should be within the linear range of the instrument and comparable to the expected endogenous concentration.

-

Extraction Solvent Addition: Add 2 mL of a cold (-20°C) chloroform:methanol (2:1, v/v) solution to the tube.

-

Homogenization: Vortex the mixture vigorously for 1 minute.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol:chloroform (1:1, v/v).

LC-MS/MS Analysis[12][13]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separating PE species.

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used for PE analysis.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.

-

MRM Transitions:

-

Endogenous PE(17:0/22:4): The precursor ion would be the deprotonated molecule [M-H]⁻, and the product ion would correspond to one of the fatty acyl chains (e.g., the neutral loss of the head group or a specific fatty acid fragment).

-

Internal Standard PE(17:0/22:4)-d5: The precursor ion will be [M-H]⁻ with a +5 Da shift compared to the endogenous lipid. The product ions will also show a corresponding mass shift if the deuterium labels are on the fatty acyl chain.

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument and lipid species.

-

Data Presentation

The following table presents a hypothetical example of validation data for a quantitative lipidomics assay using a deuterated internal standard. Actual values would need to be determined experimentally.

| Parameter | Acceptance Criteria | Example Result for PE(17:0/22:4)-d5 |

| Linearity (r²) | > 0.99 | 0.995 |

| Precision (%CV) | < 15% | 8.5% |

| Accuracy (%Bias) | ± 15% | -5.2% |

| Recovery (%) | 80-120% | 92% |

| Matrix Effect (%) | 85-115% | 108% (slight ion enhancement) |

Signaling and Biosynthetic Pathways

Phosphatidylethanolamine is synthesized through two primary pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylation pathway in the mitochondria.[9][10]

Experimental Workflow Visualization

The overall workflow for a typical quantitative lipidomics experiment using an internal standard is depicted below.

Conclusion

1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 is a critical tool for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. Its use as an internal standard enables the accurate and precise measurement of endogenous phosphatidylethanolamines, which are implicated in a wide range of physiological and pathological processes, particularly in the central nervous system. The detailed protocols and workflows provided in this guide offer a robust framework for the implementation of this powerful analytical strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human prefrontal cortex phospholipids containing docosahexaenoic acid increase during normal adult aging, whereas those containing arachidonic acid decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Disruption of the phosphatidylserine decarboxylase gene in mice causes embryonic lethality and mitochondrial defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatidylethanolamine and phosphatidylcholine biosynthesis by the Kennedy pathway occurs at different sites in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Lipidomics: A Technical Guide to 17:0-22:4 PE-d5

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes and disease. This technical guide delves into the core of quantitative lipid analysis, focusing on the indispensable role of the deuterated internal standard, 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5). This document provides an in-depth overview of its application, detailed experimental protocols, and the fundamental principles that underscore its importance in generating reliable and reproducible data.

The Principle of Isotope Dilution Mass Spectrometry

At the heart of quantitative lipidomics lies the principle of isotope dilution mass spectrometry. This "gold standard" technique relies on the introduction of a known quantity of a stable isotope-labeled version of the analyte of interest into a sample at the earliest stage of preparation. Deuterated standards, such as this compound, are chemically identical to their endogenous counterparts but possess a greater mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and demonstrate comparable ionization efficiencies in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to the known amount of the spiked deuterated internal standard, researchers can achieve highly accurate and precise quantification, effectively compensating for sample loss and matrix effects.

Properties of this compound

This compound is a deuterated phosphatidylethanolamine (B1630911) (PE) species with a specific chemical structure that makes it an ideal internal standard for the quantification of a wide range of PE molecules.

| Property | Value |

| Chemical Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 |

| Molecular Formula | C₄₄H₇₅D₅NO₈P |

| Formula Weight | 787.13 g/mol |

| Exact Mass | 786.59 Da |

| Purity | >99% |

| Storage Temperature | -20°C |

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of phosphatidylethanolamines using this compound as an internal standard.

Lipid Extraction from Biological Samples (MTBE Method)

This protocol is adapted from a widely used method for extracting lipids from plasma or tissue homogenates.

-

Sample Preparation: To 25 µL of plasma or an equivalent amount of tissue homogenate in a microcentrifuge tube, add a known amount of this compound internal standard. The exact amount should be optimized based on the expected concentration of endogenous PEs. One study utilized a concentration of 0.2 µM for PE(17:0–22:4)-d5 in their internal standard mixture.

-

Solvent Addition: Add 231 µL of methanol (B129727) (MeOH) and 770 µL of methyl tert-butyl ether (MTBE).

-

Incubation and Shaking: Vortex the mixture and incubate at room temperature on an orbital shaker for one hour.

-

Phase Separation: Add 192.5 µL of water to induce phase separation, resulting in a final MTBE:MeOH:Water ratio of 10:3:2.5 (v/v/v).

-

Incubation and Centrifugation: Incubate the mixture at room temperature for 10 minutes, followed by centrifugation at 15,800 x g for 10 minutes.

-

Collection of Organic Layer: Carefully collect the upper organic layer (approximately 520 µL) and transfer it to a new tube.

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as acetonitrile:methanol (3:7).

Figure 1: Experimental workflow for quantitative lipidomics using this compound.

LC-MS/MS Analysis

The following are representative parameters for the analysis of phosphatidylethanolamines by Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS).

Chromatographic Conditions:

| Parameter | Value |

| Column | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 2 µL |

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 - 2.0 | 20 - 30 |

| 2.0 - 4.0 | 30 - 60 |

| 4.0 - 9.0 | 60 - 85 |

| 9.0 - 14.0 | 85 - 90 |

| 14.0 - 15.5 | 90 - 95 |

| 15.5 - 17.3 | 95 |

| 17.3 - 17.5 | 95 - 20 |

| 17.5 - 20.0 | 20 |

Table 2: Representative gradient elution profile for PE analysis.

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 40 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Representative mass spectrometry parameters for PE analysis.

MRM Transitions:

Quantitative Data Presentation

The primary output of a quantitative lipidomics experiment is a table detailing the concentrations of various lipid species within the samples. The use of this compound allows for the accurate determination of a wide array of PE species. Below is a representative table illustrating the type of data generated.

| Phosphatidylethanolamine Species | Concentration in Control Group (µg/mL) | Concentration in Treatment Group (µg/mL) | p-value |

| PE(34:1) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |

| PE(36:2) | 28.4 ± 4.5 | 18.9 ± 3.1 | <0.05 |

| PE(38:4) | 45.1 ± 6.2 | 30.5 ± 5.4 | <0.01 |

| PE(40:6) | 12.8 ± 1.9 | 22.1 ± 2.8 | <0.05 |

Table 4: Example of quantitative data for selected PE species in a hypothetical study. Data are presented as mean ± standard deviation. The concentrations are determined by referencing the peak area of each analyte to the peak area of the this compound internal standard.

Signaling Pathways Involving Phosphatidylethanolamine

Phosphatidylethanolamine is a crucial component of cellular membranes and is involved in several key signaling pathways. The two primary pathways for its biosynthesis are the Kennedy pathway and the Phosphatidylserine (B164497) Decarboxylase (PSD) pathway.

The Kennedy Pathway (CDP-Ethanolamine Pathway)

This pathway is the de novo route for PE synthesis and primarily occurs in the endoplasmic reticulum.

Figure 2: The Kennedy Pathway for de novo Phosphatidylethanolamine synthesis.

The Phosphatidylserine Decarboxylase (PSD) Pathway

This pathway is particularly important in mitochondria and involves the conversion of phosphatidylserine (PS) to PE.

Figure 3: The Phosphatidylserine Decarboxylase (PSD) Pathway for PE synthesis.

Conclusion

This compound is a critical tool for researchers, scientists, and drug development professionals engaged in lipidomics. Its use as an internal standard within a robust analytical workflow, as detailed in this guide, enables the accurate and precise quantification of phosphatidylethanolamine species. This level of quantitative accuracy is essential for elucidating the roles of these vital lipids in health and disease, paving the way for new diagnostic and therapeutic strategies.

An In-depth Technical Guide to 17:0-22:4 PE-d5 for Quantitative Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of the deuterated phosphatidylethanolamine (B1630911) internal standard, 17:0-22:4 PE-d5, in quantitative lipid analysis. It covers the rationale for its use, detailed experimental protocols, and the biological significance of the lipid species it helps to quantify.

Introduction to this compound as an Internal Standard

Quantitative lipidomics, particularly when employing mass spectrometry (MS), necessitates the use of internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. An ideal internal standard is chemically similar to the analyte of interest but isotopically distinct to allow for its differentiation by the mass spectrometer.

1-(heptadecanoyl)-2-(docosatetraenoyl)-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a high-purity, deuterated phosphatidylethanolamine (PE) that serves as an excellent internal standard for the quantification of PE species. Its key advantages include:

-

Structural Similarity: It mimics the structure of endogenous PEs, ensuring similar behavior during extraction and ionization.

-

Isotopic Labeling: The five deuterium (B1214612) atoms on the ethanolamine (B43304) headgroup provide a distinct mass shift, allowing for its unambiguous detection alongside non-labeled endogenous PEs.

-

Odd-Chain and Uncommon Fatty Acids: The presence of a 17:0 (heptadecanoic acid) and a 22:4 (docosatetraenoic acid) fatty acyl chain makes it a non-endogenous lipid species in most biological systems. This minimizes the risk of co-elution with and isotopic overlap from naturally occurring lipids.

This internal standard is commercially available, often as a component of comprehensive internal standard mixtures like UltimateSPLASH™ ONE, which is designed for broad lipidomics applications.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling and use in quantitative assays.

| Property | Value | Reference |

| Full Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 | |

| Molecular Formula | C₄₄H₇₅D₅NO₈P | [1] |

| Formula Weight | 787.13 g/mol | [1] |

| Exact Mass | 786.59 u | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727). | [1] |

Experimental Protocols for Quantitative PE Analysis

The following sections outline a typical workflow for the quantitative analysis of phosphatidylethanolamines using this compound as an internal standard.

Lipid Extraction from Biological Matrices

A robust lipid extraction method is critical for accurate quantification. The methyl-tert-butyl ether (MTBE) extraction method is widely used for its efficiency and suitability for high-throughput lipidomics.

Protocol for MTBE Extraction:

-

Sample Preparation: To a 1.5 mL microcentrifuge tube, add 20 µL of the biological sample (e.g., plasma, serum, or cell homogenate).

-

Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) dissolved in methanol to the sample. The exact amount will depend on the expected concentration of endogenous PEs and the sensitivity of the mass spectrometer.

-

Methanol Addition: Add 200 µL of ice-cold methanol to the sample, vortex briefly to mix.

-

MTBE Addition: Add 750 µL of ice-cold MTBE.

-

Incubation and Shaking: Cap the tube and incubate on a shaker at 4°C for 1 hour to ensure thorough extraction.

-

Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Reversed-phase liquid chromatography (RPLC) coupled to a triple quadrupole mass spectrometer is a common setup for the targeted quantification of PE species.

Illustrative LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Gradient | A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50°C |

| Injection Volume | 2 - 10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP series) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for PEs. |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each PE species and the internal standard. For PEs, a common transition is the neutral loss of the ethanolamine headgroup (141 Da). |

Experimental Workflow Diagram:

Caption: Workflow for quantitative lipid analysis using an internal standard.

Quantitative Data Presentation

The use of this compound allows for the accurate quantification of various PE species in biological samples. The following table provides an illustrative example of the concentrations of common PE species that might be found in human plasma, as determined by an LC-MS/MS method using a deuterated internal standard.

Table 1: Illustrative Concentrations of Phosphatidylethanolamine Species in Human Plasma

| PE Species | Abbreviation | Typical Concentration Range (µg/mL) |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | PE(16:0/18:1) | 5.0 - 15.0 |

| 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/18:1) | 3.0 - 10.0 |

| 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/18:2) | 8.0 - 20.0 |

| 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/20:4) | 10.0 - 25.0 |

| 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine | PE(16:0/22:6) | 1.0 - 5.0 |

| 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/22:6) | 2.0 - 8.0 |

Note: These values are for illustrative purposes and can vary based on factors such as diet, age, and health status.

Biological Significance of Phosphatidylethanolamines with Polyunsaturated Fatty Acids

The accurate quantification of PE species, particularly those containing polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA; 22:6), is crucial for understanding their roles in health and disease.

Role in Neuronal Signaling

PEs are a major component of neuronal membranes, and those containing DHA are particularly important for neuronal function. DHA-containing PEs contribute to membrane fluidity and are involved in signaling pathways that promote neuronal survival.

Caption: Role of DHA-containing PE in neuronal function.

Involvement in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. PEs containing PUFAs are key substrates for this process. The accumulation of peroxidized PEs can lead to membrane damage and cell death.

Caption: Simplified pathway of ferroptosis involving PUFA-PEs.

Conclusion

The deuterated internal standard this compound is an invaluable tool for the accurate and precise quantification of phosphatidylethanolamine species in complex biological samples. Its unique structural and isotopic properties make it ideal for use in modern LC-MS/MS-based lipidomics platforms. By enabling reliable measurement of PEs, particularly those containing biologically active polyunsaturated fatty acids, this internal standard facilitates a deeper understanding of the roles of these lipids in critical physiological and pathological processes, thereby supporting research and development in a wide range of scientific disciplines.

References

Harnessing the Power of Stable Isotopes: An In-depth Guide to Lipid Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled lipids in the field of metabolomics. It details the core principles, experimental workflows, and significant applications of this powerful technique, which allows for the dynamic and quantitative analysis of lipid metabolism. By tracing the metabolic fate of lipids, researchers can gain unprecedented insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics.

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is a powerful technique that utilizes molecules enriched with non-radioactive heavy isotopes, most commonly Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N).[1][2] These labeled compounds, often referred to as "tracers," are chemically identical to their naturally abundant "light" counterparts and are metabolized interchangeably by biological systems.[3] The key difference lies in their mass, which allows them to be distinguished and quantified using mass spectrometry (MS).[4][5]

When a stable isotope-labeled precursor, such as ¹³C-glucose or a ¹³C-labeled fatty acid, is introduced into a biological system (e.g., cell culture or in vivo models), its atoms are incorporated into downstream metabolites.[1][3] By analyzing the mass shifts in the resulting lipid species, researchers can trace the flow of these atoms through various metabolic pathways. This approach provides a dynamic view of metabolic fluxes—the rates of metabolic reactions—which cannot be achieved by merely measuring static metabolite concentrations.[1][3] The safety of stable isotopes also makes this technique suitable for studies in humans.[4][5][6]

Methodologies and Experimental Workflows

A typical stable isotope tracing experiment in lipidomics involves a series of critical steps, from experimental design to data analysis. Careful execution at each stage is essential for generating high-quality and reproducible data.

The general workflow for a stable isotope tracing experiment is outlined below. It begins with the selection of the biological model and the appropriate isotopic tracer, followed by sample preparation, mass spectrometry analysis, and data interpretation.

Caption: General experimental workflow for stable isotope tracing in lipidomics.

Protocol 1: Stable Isotope Labeling of Lipids in Cultured Mammalian Cells

This protocol details the use of [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis in adherent mammalian cells.[7]

-

Materials:

-

Adherent mammalian cell line

-

Complete culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well cell culture plates

-

Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of the experiment.[7]

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with [U-¹³C₆]-glucose (e.g., 25 mM) and 10% dFBS.[7]

-

Labeling: Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed ¹³C-labeling medium.[7]

-

Incubation: Incubate cells for the desired period. For steady-state analysis, 24 hours is typical.[7]

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium and wash cells twice with ice-cold PBS.[7]

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well and incubate at -80°C for 15 minutes.[7]

-

Scrape and collect the cell lysate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

-

Collect the supernatant containing extracted lipids for MS analysis.[7]

-

-

Protocol 2: Modified Bligh & Dyer Lipid Extraction

This is a widely used method for extracting total lipids from biological samples.[8][9][10][11][12]

-

Materials:

-

Methanol

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Procedure (for a 1 mL aqueous sample):

-

Transfer 1 mL of the sample (e.g., cell suspension, homogenate) to a glass tube.[11]

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[9][11]

-

Add 1.25 mL of deionized water and vortex for 1 minute.[9][11]

-

Centrifuge at low speed (e.g., 1000 rpm) for 5 minutes to separate the phases.[9]

-

The mixture will separate into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette.[9]

-

For quantitative recovery, the remaining aqueous phase and protein pellet can be re-extracted with chloroform.[10]

-

The collected organic phase is then typically dried under a stream of nitrogen before being reconstituted for MS analysis.[8]

-

Key Applications in Research and Drug Development

Stable isotope tracing has become an indispensable tool for investigating lipid metabolism in various contexts.[1][5]

-

Mapping Metabolic Pathways: Tracing allows for the detailed elucidation of lipid synthesis, remodeling, and degradation pathways.[1]

-

Quantifying Metabolic Flux: It is the gold-standard method for measuring the rates of metabolic reactions, providing insights into pathway regulation under different physiological or pathological conditions.[1][4]

-

Understanding Disease Pathophysiology: Dysregulated lipid metabolism is a hallmark of many diseases, including cancer, obesity, type 2 diabetes, and cardiovascular disease.[3][13][14] Isotope tracing helps unravel the specific metabolic alterations that drive these conditions.[1]

-

Drug Discovery and Development: This technique is crucial for determining a drug's mechanism of action by assessing its impact on lipid metabolism.[1] It is also used in ADME (absorption, distribution, metabolism, and excretion) studies.[1]

-

Biomarker Discovery: By comparing metabolic fluxes between healthy and diseased states, novel biomarkers for diagnosis and prognosis can be identified.[1]

De novo lipogenesis is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily excess carbohydrates.[13][14][15] It is a highly regulated process that, when dysregulated, is associated with diseases like obesity and non-alcoholic fatty liver disease.[13][14]

Using a tracer like ¹³C-glucose, researchers can quantify the contribution of glucose carbons to the newly synthesized fatty acid pool. The pathway begins with glucose being converted to pyruvate (B1213749) via glycolysis. Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then forms citrate. Citrate is exported to the cytosol, where it is cleaved back to acetyl-CoA, the primary building block for fatty acid synthesis.[13][16]

Caption: Tracing ¹³C-glucose through the de novo lipogenesis pathway.

FAO is the catabolic process where fatty acids are broken down to produce acetyl-CoA, which then enters the TCA cycle to generate energy.[17][18][19] By supplying cells with a labeled long-chain fatty acid (e.g., ¹³C-palmitate), one can track its breakdown and the subsequent labeling of TCA cycle intermediates and energy cofactors. This is crucial for studying diseases with altered energy metabolism. The process involves transporting the fatty acid into the mitochondria, followed by a cyclical four-step reaction that shortens the fatty acid chain by two carbons in each cycle.[17][20][21]

Data Presentation and Analysis

Following LC-MS/MS analysis, the raw data consists of mass spectra showing the distribution of mass isotopologues for each lipid of interest. An unlabeled lipid will show a characteristic isotopic pattern due to the natural abundance of ¹³C. In contrast, a labeled lipid will exhibit a more complex pattern, with a series of peaks corresponding to the incorporation of one, two, three, or more heavy isotopes.[22]

This data must be corrected for the natural ¹³C abundance to determine the true extent of label incorporation. The results are often presented as the percentage of a lipid pool that is newly synthesized or the fractional contribution of a precursor to a product.

The tables below illustrate how quantitative data from a stable isotope tracing experiment can be summarized.

Table 1: Fractional Synthesis Rate (FSR) of Lipid Species

This table shows the percentage of different lipid classes that were newly synthesized from a ¹³C-glucose tracer over 24 hours in control vs. drug-treated cancer cells.

| Lipid Class | FSR (%) - Control | FSR (%) - Treated | Fold Change (Treated/Control) |

| Phosphatidylcholine (PC) | 35.2 ± 3.1 | 15.8 ± 2.5 | 0.45 |

| Phosphatidylethanolamine (PE) | 28.9 ± 2.8 | 12.1 ± 1.9 | 0.42 |

| Triglycerides (TG) | 55.6 ± 4.5 | 8.3 ± 1.2 | 0.15 |

| Cholesteryl Esters (CE) | 12.1 ± 1.5 | 9.8 ± 1.1 | 0.81 |

Table 2: Isotopologue Distribution of Palmitate (C16:0)

This table shows the relative abundance of different mass isotopologues of palmitate synthesized from ¹³C-glucose, indicating the number of ¹³C atoms incorporated.

| Isotopologue | Relative Abundance (%) - Control | Relative Abundance (%) - Treated |

| M+0 (Unlabeled) | 45.8 | 88.2 |

| M+2 | 12.5 | 4.1 |

| M+4 | 9.8 | 2.5 |

| M+6 | 7.2 | 1.8 |

| M+8 | 6.1 | 1.3 |

| M+10 | 5.5 | 0.9 |

| M+12 | 4.9 | 0.6 |

| M+14 | 4.2 | 0.4 |

| M+16 | 4.0 | 0.2 |

The data clearly shows that the drug treatment significantly inhibits de novo synthesis of all measured lipid classes, with the most profound effect on triglycerides. The isotopologue distribution further confirms a drastic reduction in the incorporation of glucose-derived carbons into palmitate.

Conclusion and Future Perspectives

Stable isotope-labeled lipids are an invaluable tool in metabolomics, providing dynamic insights into the complexities of lipid metabolism that are unattainable with static measurements alone.[1][3][23] The methodologies described in this guide enable researchers to map metabolic pathways, quantify fluxes, and understand the metabolic basis of disease and drug action. Advances in mass spectrometry instrumentation and data analysis software continue to enhance the sensitivity and scope of these techniques.[3][24][25] Future applications will likely involve multi-tracer experiments and integration with other 'omics' data to build comprehensive models of cellular metabolism, further accelerating progress in biomedical research and drug development.[3][26]

References

- 1. benchchem.com [benchchem.com]

- 2. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. biochem.wustl.edu [biochem.wustl.edu]

- 9. tabaslab.com [tabaslab.com]

- 10. aquaculture.ugent.be [aquaculture.ugent.be]

- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 12. scribd.com [scribd.com]

- 13. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. De novo lipogenesis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. De Novo Lipogenesis → Area → Sustainability [lifestyle.sustainability-directory.com]

- 16. researchgate.net [researchgate.net]

- 17. aocs.org [aocs.org]

- 18. jackwestin.com [jackwestin.com]

- 19. Beta oxidation - Wikipedia [en.wikipedia.org]

- 20. Fatty acid beta oxidation | Abcam [abcam.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Stable isotope analysis of dynamic lipidomics | Crick [crick.ac.uk]

- 25. Stable isotope analysis of dynamic lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

A Technical Guide to 17:0-22:4 PE-d5 for Research Applications

For researchers and drug development professionals requiring high-purity deuterated phospholipids, 17:0-22:4 PE-d5 (1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5) serves as a critical internal standard for mass spectrometry-based lipidomics. Its unique composition, with a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, makes it an ideal tool for the accurate quantification of a wide range of phosphatidylethanolamine (B1630911) (PE) species in complex biological samples. This guide provides an in-depth overview of where to procure this standard, its technical specifications, and detailed experimental protocols for its application.

Sourcing and Procurement of this compound

Several reputable suppliers specialize in the synthesis and distribution of high-purity lipids for research purposes. The following table summarizes the primary sources for this compound.

| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |

| Avanti Polar Lipids | This compound | 856717L | >99% | 1 mg/mL in Dichloromethane:Methanol (B129727) (1:1) | -20°C |

| Sigma-Aldrich (Distributor for Avanti) | This compound, Avanti Research™ | 856717L | >99% (TLC) | 1 mg/mL solution | −20°C |

| MedChemExpress | This compound | HY-146845S | Not specified | Not specified | Please store the product under the recommended conditions in the Certificate of Analysis |

Technical Data and Specifications

Accurate quantification in lipidomics relies on well-characterized internal standards. The table below provides key technical data for this compound.

| Parameter | Value | Reference |

| Synonym | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine | [1][2] |

| Molecular Formula | C44H75D5NO8P | [2] |

| Molecular Weight | 787.13 g/mol | [2] |

| CAS Number | 2342575-44-2 | [1][2] |

| Purity | >99% | [2] |

| Stability | 3 Months | [2] |

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of phosphatidylethanolamines. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Biological Samples (Folch Method)

This protocol outlines a standard procedure for extracting lipids from biological matrices.

-

Homogenization: Homogenize the tissue or cell sample in a suitable volume of cold phosphate-buffered saline (PBS).

-

Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenate.

-

Internal Standard Spiking: Add a known amount of this compound (e.g., from a 1 mg/mL stock solution) to the mixture. The exact amount will depend on the expected concentration of endogenous PEs in the sample.

-

Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.

LC-MS/MS Analysis of Phosphatidylethanolamines

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of PEs.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for lipid separation.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the lipids based on their hydrophobicity.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40-50°C.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a broad range of lipid species.

-

Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method.

-

Positive Ion Mode: Precursor ion scan for m/z 141 (the neutral loss of the phosphoethanolamine headgroup) can be used to specifically detect PE species.

-

Negative Ion Mode: Precursor ion scan for specific fatty acyl fragments can also be employed.

-

-

MRM Transitions: Specific precursor-to-product ion transitions for each PE species of interest and for the this compound internal standard should be optimized.

-

Visualizing Workflows and Pathways

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing a deuterated internal standard like this compound.

Caption: A typical lipidomics workflow from sample preparation to data analysis.

Phosphatidylethanolamine in Cell Signaling

Phosphatidylethanolamine is not only a structural component of membranes but also plays a role in various cellular signaling pathways. The diagram below provides a simplified overview of its involvement.

Caption: Simplified overview of PE's roles in cellular signaling.

References

Technical Guide: Certificate of Analysis and Purity of 17:0-22:4 PE-d5

This technical guide provides an in-depth overview of the certificate of analysis and purity specifications for 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5). It is intended for researchers, scientists, and drug development professionals who utilize deuterated phospholipids (B1166683) as internal standards in lipidomics research.

Product Information and Specifications

This compound is a high-purity, deuterated phosphatidylethanolamine (B1630911) used as an internal standard for the quantification of PE species in mass spectrometry-based lipidomics. The integration of stable isotopes allows for precise and accurate measurement of endogenous lipids by correcting for variations during sample preparation and analysis.[1]

Table 1: General Specifications for this compound

| Property | Specification |

| Chemical Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine |

| Molecular Formula | C₄₄H₇₅D₅NO₈P |

| Formula Weight | 787.13 g/mol |

| Exact Mass | 786.59 amu |

| Purity | >99% |

| Storage Temperature | -20°C |

| Physical State | Solution in Dichloromethane:Methanol (B129727) (1:1) |

| CAS Number | 2342575-44-2 |

Data sourced from Avanti Polar Lipids product information.[1]

Representative Certificate of Analysis

The following table summarizes the typical data found on a Certificate of Analysis for a specific lot of this compound.

Table 2: Representative Certificate of Analysis Data

| Analysis | Specification | Result | Method |

| Purity (TLC) | >99% | Conforms | Thin Layer Chromatography |

| Proton NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Mass Spectrometry | Molecular weight conforms to structure | Conforms | Electrospray Ionization-MS |

| Fatty Acid Composition (GC/FID) | ~50% ± 5% 17:0, ~50% ± 5% 22:4 | Conforms | Gas Chromatography/Flame Ionization Detection |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound.

Purity Assessment by Thin Layer Chromatography (TLC)

This method is used to separate and visualize the phospholipid classes to determine the purity of the product.

Materials:

-

Glass plates pre-coated with 0.25 mm silica (B1680970) gel with a fluorescent indicator (UV254)

-

Methanol

-

Deionized water or Ammonium Hydroxide

-

Boric acid in ethanol (B145695) (2.3% w/v)

-

Developing chamber

-

Visualization reagents (e.g., iodine vapor, ninhydrin (B49086) spray, phosphorus-specific spray)

Protocol:

-

Plate Preparation: The silica gel TLC plates are first washed with a 1:1 (v/v) mixture of chloroform and methanol and then dried. Subsequently, the plates are sprayed with a 2.3% (w/v) solution of boric acid in ethanol and activated by drying in an oven at 100°C for 15 minutes.[2]

-

Sample Application: A small amount of the this compound sample, dissolved in an appropriate solvent, is spotted onto the prepared TLC plate.[2]

-

Development: The plate is placed in a developing chamber containing a solvent system such as chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v). The solvent moves up the plate by capillary action, separating the components of the sample.[2]

-

Visualization: After development, the plate is dried. The separated spots are visualized using various techniques. Iodine vapor can be used for general visualization of lipids. Ninhydrin spray is used to specifically detect primary amines, such as the ethanolamine (B43304) headgroup of PE. A phosphorus-specific spray can also be used to confirm the presence of phospholipids.[3]

-

Interpretation: The purity is assessed by comparing the intensity of the main product spot to any impurity spots. For a purity of >99%, only a single, distinct spot should be observed.

Fatty Acid Composition by Gas Chromatography/Flame Ionization Detection (GC/FID)

This protocol is used to verify the identity and ratio of the fatty acyl chains esterified to the glycerol (B35011) backbone of the phospholipid.

Materials:

-

Gas Chromatograph with Flame Ionization Detector (GC/FID)

-

Capillary column (e.g., DB-225)

-

1N Sodium Methoxide (B1231860)

-

Fatty Acid Methyl Ester (FAME) standards

Protocol:

-

Sample Preparation (Transesterification):

-

A known amount of the phospholipid sample (e.g., 5 mg) is dissolved in hexane.

-

A small volume of 1N sodium methoxide is added to the sample. This reagent catalyzes the hydrolysis of the fatty acids from the glycerol backbone and their simultaneous methylation to form fatty acid methyl esters (FAMEs).

-

The reaction mixture is vortexed and incubated at room temperature for 5 minutes.

-

The mixture is then centrifuged to separate the layers.[4]

-

-

GC/FID Analysis:

-

An aliquot of the hexane layer containing the FAMEs is injected into the GC.

-

The FAMEs are separated on the capillary column based on their volatility and polarity.

-

The separated FAMEs are detected by the Flame Ionization Detector.[4]

-

-

Data Analysis:

-

The retention times of the peaks in the sample chromatogram are compared to those of known FAME standards to identify the fatty acids.

-

The area of each peak is proportional to the amount of that fatty acid in the sample. For an asymmetric phospholipid like this compound, the expected result is approximately 50% ± 5% for each fatty acid component.[4]

-

Visualizations

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment where this compound would be used as an internal standard.

Phosphatidylethanolamine Biosynthesis Pathways

This diagram outlines the two primary pathways for the biosynthesis of phosphatidylethanolamine in mammalian cells: the Kennedy pathway and the Phosphatidylserine Decarboxylation pathway.

References

Methodological & Application

Application Notes and Protocols for 17:0-22:4 PE-d5 in LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylethanolamines (PE) are a major class of phospholipids (B1166683) found in biological membranes and are involved in various cellular processes. Accurate quantification of PE species is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of lipids. The use of stable isotope-labeled internal standards is essential for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. 17:0-22:4 PE-d5 is a deuterated phosphatidylethanolamine (B1630911) that serves as an excellent internal standard for the quantification of various PE species in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in LC-MS/MS-based lipidomics.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction method is critical for accurate lipid analysis. The following protocol is a widely used method for extracting lipids from biological samples such as plasma, serum, tissues, or cells.

Materials:

-

Biological sample (e.g., 50 µL plasma, 20 mg tissue)

-

Internal Standard Spiking Solution: this compound in a suitable solvent (e.g., methanol (B129727) or chloroform/methanol mixture). The concentration should be optimized based on the expected levels of endogenous PEs.

-

Methyl-tert-butyl ether (MTBE)

-

Methanol (MeOH)

-

Water (H₂O)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenization (for tissue samples): Homogenize the tissue sample in a suitable volume of cold methanol.

-

Spiking Internal Standard: To the sample (or homogenate), add a known amount of the this compound internal standard spiking solution.

-

Solvent Addition: Add methanol and MTBE to the sample. A common ratio is 1.5 mL methanol followed by 5 mL MTBE for a 200 µL aqueous sample.

-

Vortexing: Vortex the mixture vigorously for 10-20 minutes at 4°C.

-

Phase Separation: Add water to induce phase separation (e.g., 1.25 mL). Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

-

Collection of Organic Phase: Carefully collect the upper (organic) phase, which contains the lipids, into a new tube.

-

Re-extraction (Optional but Recommended): Add a fresh volume of MTBE to the lower phase, vortex, and centrifuge again. Combine the upper organic phase with the first extract.

-

Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile/isopropanol (1:9, v/v).[1]

LC-MS/MS Analysis

The following are general conditions for the analysis of phosphatidylethanolamines using LC-MS/MS. These parameters may need to be optimized for specific instruments and applications.

Liquid Chromatography (LC) Conditions:

-

Column: A C30 column is often suitable for separating lipid species (e.g., Thermo Accucore™ C30, 2.6 μm, 2.1 mm × 100 mm).[1]

-

Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

-

Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

-

Flow Rate: 0.35 mL/min.[1]

-

Column Temperature: 45°C.[1]

-

Injection Volume: 2-5 µL.[1]

Gradient Elution: A typical gradient elution profile is as follows:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 30 |

| 4.0 | 60 |

| 9.0 | 85 |

| 14.0 | 90 |

| 15.5 | 95 |

| 17.3 | 95 |

| 17.5 | 20 |

| 20.0 | 20 |

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative ion modes for comprehensive PE analysis. Phosphatidylethanolamines can be detected as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis.[1]

-

Ion Source Parameters:

-

MRM Transitions: The specific MRM transitions for each PE species and the internal standard need to be determined by direct infusion of the standards. For this compound, the precursor ion will be its molecular mass plus or minus a proton, and the product ion will correspond to a characteristic fragment (e.g., the neutral loss of the headgroup or one of the fatty acyl chains).

Data Presentation

The use of an internal standard like this compound allows for the accurate quantification of endogenous PE species. The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Example MRM Transitions for PE Analysis

| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| PE(16:0/18:1) | 716.5 | 281.2 (18:1) | Negative |

| PE(18:0/20:4) | 766.5 | 303.2 (20:4) | Negative |

| PE(18:0/22:6) | 790.5 | 327.2 (22:6) | Negative |

| This compound (IS) | 787.1 | 319.2 (22:4) | Negative |

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. The product ions shown are examples corresponding to the fatty acyl chains.

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of phosphatidylethanolamines using this compound as an internal standard is depicted below.

Caption: Workflow for PE analysis using an internal standard.

Logical Relationship of Quantification

The principle of using an internal standard for quantification relies on the assumption that the analyte and the internal standard behave similarly during the analytical process.

Caption: Logic of internal standard-based quantification.

References

Application Note and Protocols for Plasma Lipidomics Sample Preparation using 17:0-22:4 PE-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and preparation of plasma samples for lipidomics analysis, specifically focusing on the use of 17:0-22:4 PE-d5 as an internal standard for the accurate quantification of phosphatidylethanolamines (PE).

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including membrane fusion, cell division, and as a precursor for other lipids.[1][2][3] Alterations in PE profiles in plasma have been associated with various diseases, making them important targets in lipidomics research and biomarker discovery.[3][4]

Accurate quantification of individual PE species is crucial for meaningful biological interpretation. Mass spectrometry (MS)-based lipidomics, coupled with liquid chromatography (LC), is a powerful technique for this purpose.[5][6][7] However, the accuracy of quantification can be affected by variations in sample extraction efficiency and instrument response. The use of a stable isotope-labeled internal standard, such as 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (this compound), is essential to correct for these variations and ensure high precision and accuracy.[8] This internal standard is added to the sample at the beginning of the preparation process and is assumed to behave identically to the endogenous PEs throughout the workflow.[8]

This application note details a robust protocol for the extraction of lipids from plasma using a modified Bligh-Dyer method and the subsequent analysis using LC-MS/MS for the quantification of PE species with this compound as an internal standard.

Materials and Reagents

-

Plasma: Human or animal plasma collected in EDTA- or citrate-containing tubes.

-

Internal Standard: this compound (Avanti Polar Lipids or equivalent).[9]

-

Solvents (HPLC or MS grade):

-

Methanol (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Water (H₂O)

-

Acetonitrile (ACN)

-

Isopropanol (IPA)

-

Formic acid (FA)

-

-

Glassware and Consumables:

-

Glass centrifuge tubes with PTFE-lined caps

-

Glass autosampler vials with inserts

-

Pipettes and tips

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

Experimental Protocols

-

Prepare a stock solution of this compound in chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.

This protocol is adapted from established lipid extraction methods.[1]

-

Thaw frozen plasma samples on ice.

-

In a glass centrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma.

-

Add 1.5 mL of a pre-chilled (-20°C) chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture on ice for 30 minutes to facilitate protein precipitation.

-

Add 0.5 mL of chloroform and vortex for 1 minute.

-

Add 0.5 mL of water to induce phase separation and vortex for 1 minute.

-

Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. Three layers will be observed: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS analysis. Transfer the reconstituted sample to an autosampler vial.

The analysis of PE species is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

-

LC Column: A C18 column is suitable for separating different lipid species (e.g., Waters ACQUITY UPLC CSH C18 1.7 µm, 2.1 × 100 mm).[10]

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

-

Flow Rate: 0.3 mL/min

-